2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid
Overview
Description
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is an organic compound that features both a dimethylamino group and a pyridinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and dimethylamine.
Reaction: The pyridine is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.
Coupling: The functionalized pyridine is then reacted with dimethylamine under suitable conditions to form the dimethylamino group.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar steps but optimized for yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the dimethylamino or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(pyridin-3-yl)acetic acid: Similar structure but with the pyridinyl group at the 3-position.
2-(Dimethylamino)-2-(pyridin-4-yl)acetic acid: Pyridinyl group at the 4-position.
2-(Dimethylamino)-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring instead of pyridine.
Uniqueness
2-(Dimethylamino)-2-(pyridin-2-yl)acetic acid is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which can influence its reactivity and biological activity differently compared to its analogs.
Properties
IUPAC Name |
2-(dimethylamino)-2-pyridin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8(9(12)13)7-5-3-4-6-10-7/h3-6,8H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQUOQSYLHCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279084 | |
Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-75-2 | |
Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Dimethylamino)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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